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molecular formula C7H3Cl2NO3 B1310661 2,3-Dichloro-6-nitrobenzaldehyde CAS No. 75618-41-6

2,3-Dichloro-6-nitrobenzaldehyde

Cat. No. B1310661
M. Wt: 220.01 g/mol
InChI Key: WIYQPLPGNFOLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585877B2

Procedure details

Potassium nitrate (578 mg, 5.71 mmol) was dissolved in concentrated sulfuric acid (4.5 mL) and added dropwise to a stirred solution of 2,3-dichlorobenzaldehyde (1.0 g, 5.71 mmol) at room temperature. The mixture was left without stirring for 10 days at room temperature. Material that had crystallized out of the reaction mixture was collected by filtration to afford 2,3-dichloro-6-nitrobenzaldehyde (196MBT36, 433 mg, 34%) as yellow needles. Regioselectivity was confirmed by the Bayer-Drewson indigo synthesis.
Name
Potassium nitrate
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10]>S(=O)(=O)(O)O>[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[C:11]([N+:1]([O-:4])=[O:2])[C:8]=1[CH:9]=[O:10] |f:0.1|

Inputs

Step One
Name
Potassium nitrate
Quantity
578 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
without stirring for 10 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
Material that had crystallized out of the reaction mixture
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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